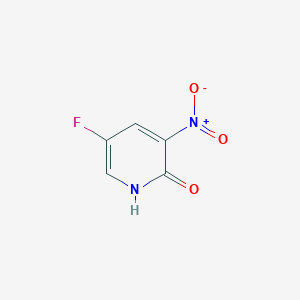

5-Fluoro-2-hydroxy-3-nitropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

5-fluoro-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFUHTOZIOQGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441990 | |

| Record name | 5-fluoro-2-hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136888-20-5 | |

| Record name | 5-Fluoro-3-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136888-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-2-hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-hydroxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitropyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Fluoro-2-hydroxy-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development.

Core Chemical Properties

This compound is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[1] Its unique molecular structure, featuring a fluorine atom, a hydroxyl group, and a nitro group on a pyridine ring, imparts specific reactivity that is valuable for the synthesis of more complex molecules.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined and reported in the literature, others, such as the boiling point, are predicted values.

| Property | Value | Source |

| CAS Number | 136888-20-5 | [2] |

| Molecular Formula | C₅H₃FN₂O₃ | [2] |

| Molecular Weight | 158.09 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | Not available | [3] |

| Boiling Point (Predicted) | 249.1 ± 40.0 °C | [4] |

| Solubility | Slightly soluble in water | [4] |

| pKa (Predicted) | 6.43 ± 0.10 | [4] |

| Storage | 0-8°C | [1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following data has been reported:

| Spectroscopy | Data | Source |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.67 (s, 1H), 8.28 (s, 1H) | [4] |

| Low-Resolution Mass Spectrometry (LRMS) | m/z: 157 (M-1)⁻ | [4] |

| ¹³C NMR, FT-IR | Data not explicitly detailed in the searched literature, but sources indicate its availability. | [5] |

Synthesis and Reactivity

This compound is primarily used as a chemical intermediate. Its synthesis and subsequent reactions are crucial for the development of a range of bioactive molecules.

Experimental Protocol: Synthesis of this compound

This protocol describes the nitration of 5-fluoro-2-hydroxypyridine to yield this compound.

Materials:

-

5-Fluoro-2-hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a suitable reaction vessel, mix 1.20 g (10.6 mmol) of 2-hydroxy-5-fluoropyridine with 2.7 mL of concentrated sulfuric acid.

-

Cool the mixture in an ice bath while stirring.

-

Slowly add a pre-mixed solution of 1 mL of concentrated sulfuric acid and 1 mL of fuming nitric acid dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 85°C and maintain for 2 hours.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Dry the precipitate to obtain this compound as a yellow solid (0.72 g, 43% yield).[4]

Reactivity and Downstream Synthesis

The presence of the nitro and fluoro groups, along with the hydroxyl group, makes this compound a versatile synthon for further chemical transformations. A key reaction is the conversion of the hydroxyl group to a leaving group, such as a bromine atom, to facilitate nucleophilic substitution reactions.

Logical Relationship: Synthesis Workflow The following diagram illustrates a typical synthetic workflow starting from this compound.

Caption: Synthetic utility of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Pharmaceutical Development

This compound is a key starting material for the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.[1] The nitropyridine scaffold is a common feature in many bioactive molecules, and the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Agrochemicals

In the agrochemical industry, this compound serves as a precursor for the synthesis of novel herbicides and fungicides, contributing to the development of new crop protection agents.[1] Pyridine-based compounds have a significant history in the development of effective pesticides.

Material Science

The electronic properties of this compound make it a compound of interest in material science for the development of new materials with specific electronic characteristics for use in sensors and other electronic devices.[1]

Experimental Workflow: From Intermediate to Bioactive Compound The general workflow for utilizing this compound in drug discovery is depicted below.

Caption: General workflow for synthesizing bioactive molecules.

References

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitropyridine (CAS 136888-20-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 5-Fluoro-2-hydroxy-3-nitropyridine, a key building block in modern medicinal and agricultural chemistry.

Core Physicochemical Data

This compound is a yellow crystalline powder at room temperature.[1] Its unique molecular structure, featuring a pyridine ring substituted with fluoro, hydroxyl, and nitro groups, imparts valuable reactivity for the synthesis of complex molecules.[1]

Key Properties and Identifiers

| Property | Value | Reference(s) |

| CAS Number | 136888-20-5 | [1][2] |

| Molecular Formula | C₅H₃FN₂O₃ | [1][2] |

| Molecular Weight | 158.09 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | 2-Hydroxy-3-nitro-5-fluoropyridine, 2-Hydroxy-5-fluoro-3-nitropyridine | [1] |

| InChI Key | BLFUHTOZIOQGBU-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C(=C(N=C1)O)N(=O)[O-])F |

Physicochemical Characteristics

| Parameter | Value | Notes | Reference(s) |

| Melting Point | Not available | Often not reported by suppliers | |

| Boiling Point | 314.614 °C at 760 mmHg (Predicted) | ||

| Density | 1.627 g/cm³ (Predicted) | ||

| pKa | 6.43 ± 0.10 (Predicted) | ||

| Solubility | Slightly soluble in water. | Solubility in organic solvents not specified. | |

| Storage Conditions | Store at 0-8°C. | [1] |

Spectroscopic Data

Definitive spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Technique | Data Summary |

| ¹H NMR | A published synthesis describes the ¹H NMR spectrum (300 MHz, DMSO-d6) with peaks at δ: 8.28 (s, 1H) and 8.67 (s, 1H). |

| ¹³C NMR | While specific experimental data is not readily available in the search results, theoretical calculations and comparisons with similar 3-nitropyridine derivatives can provide expected chemical shift ranges. |

| Mass Spectrometry (MS) | Predicted mass-to-charge ratios (m/z) are: [M+H]⁺ at 159.03 and [M-H]⁻ at 157.01 in positive and negative electrospray ionization modes, respectively. The molecular ion peak provides confirmation of the molecular weight. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks would include those for O-H stretching (broad), N-O stretching (nitro group), C=C and C=N stretching (aromatic ring), and C-F stretching. While a specific spectrum for this compound was not found, spectra for related compounds like 2-hydroxy-5-methyl-3-nitropyridine are available for comparison.[3] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the nitration of 5-fluoro-2-hydroxypyridine.

Materials:

-

5-Fluoro-2-hydroxypyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

Procedure:

-

In a suitable reaction vessel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 5-fluoro-2-hydroxypyridine to the cooled sulfuric acid with stirring.

-

Prepare a nitrating mixture by combining concentrated sulfuric acid and fuming nitric acid.

-

Slowly add the nitrating mixture dropwise to the solution of 5-fluoro-2-hydroxypyridine in sulfuric acid, maintaining the low temperature with the ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85°C for 2 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the precipitate by filtration.

-

Dry the collected solid to obtain this compound as a yellow solid.

General Protocol for Purity Analysis by HPLC

A general reversed-phase HPLC (RP-HPLC) method can be employed for the purity assessment of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standards and the sample solution.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

-

Calculate the purity based on the relative peak areas.

Role in Synthesis and Drug Development

This compound is not typically investigated for its direct biological activity but is a highly valued intermediate in the synthesis of more complex and biologically active molecules.[1] Its functional groups allow for a variety of chemical transformations, making it a versatile starting material in drug discovery and agrochemical development.[1]

The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). The nitro group can be readily reduced to an amino group, which then serves as a handle for further molecular elaboration. The hydroxyl group can be a site for etherification or other modifications.

Visualizations

The following diagrams illustrate the synthesis and synthetic utility of this compound.

Caption: Synthesis of this compound.

Caption: Role as a key synthetic intermediate.

References

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitropyridine: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known reactivity of 5-Fluoro-2-hydroxy-3-nitropyridine. This fluorinated and nitrated pyridine derivative serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document details its physicochemical properties, provides spectroscopic data for its characterization, and presents detailed experimental protocols for its synthesis and subsequent chemical transformations.

Molecular Structure and Properties

This compound is a substituted pyridine ring with the chemical formula C₅H₃FN₂O₃. The presence of a fluorine atom, a hydroxyl group, and a nitro group on the pyridine core imparts unique electronic properties and reactivity to the molecule, making it a versatile building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 136888-20-5 | [1][2] |

| Molecular Formula | C₅H₃FN₂O₃ | [1][2] |

| Molecular Weight | 158.09 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Boiling Point | 314.614 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.627 g/cm³ (Predicted) | [3] |

| pKa | 6.43 ± 0.10 (Predicted) | [3] |

| Water Solubility | Slightly soluble in water | [3] |

| Storage | Store at 0-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The available data is summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (300 MHz, DMSO-d₆) δ: 8.67 (s, 1H), 8.28 (s, 1H) | ChemicalBook |

| Mass Spectrometry (LRMS) | m/z: 157 (M-1)⁺ | ChemicalBook |

| ¹³C NMR | Data not available in the searched literature. | |

| FT-IR | Data not available in the searched literature. | |

| Crystallographic Data | Data not available in the searched literature. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in a research and development setting.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from 2-hydroxy-5-fluoropyridine.

Experimental Workflow: Synthesis of this compound

Methodology:

-

In a suitable reaction vessel, mix 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol) with concentrated sulfuric acid (2.7 mL).

-

Cool the mixture in an ice bath with stirring.

-

Prepare a nitrating mixture by combining concentrated sulfuric acid (1 mL) and fuming nitric acid (1 mL).

-

Slowly add the nitrating mixture dropwise to the cooled reaction mixture.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Subsequently, heat the mixture to 85°C for 2 hours.

-

Upon completion of the reaction, cool the mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Dry the collected solid to obtain 2-hydroxy-3-nitro-5-fluoropyridine (0.72 g, 43% yield) as a yellow solid.

Synthesis of 2-Bromo-5-fluoro-3-nitropyridine

This protocol describes a reaction where this compound is utilized as a starting material.

Experimental Workflow: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine

Methodology:

-

Divide 117 g of this compound into four batches (3 x 30 g and 1 x 27 g).

-

In a reaction flask, treat each batch with phosphorus tribromide (3 equivalents) and a catalytic amount of N,N-dimethylformamide (15 mL). Add the DMF carefully at room temperature, paying attention to any gas evolution.

-

After 5 minutes at room temperature, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.

-

Monitor the reaction for the complete consumption of the starting material using LC/MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Place the reaction flask in an ice bath and slowly and carefully add ice in portions, noting the evolution of gas (HBr).

-

Pour the resulting liquid and black solid into a beaker containing ice.

-

Add ethyl acetate and extract the mixture several times with ethyl acetate.

-

Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Dry the product overnight in a vacuum pump to yield 123 g (77%) of 2-bromo-5-fluoro-3-nitropyridine as a brown solid.

Logical Relationships in Synthesis

The synthesis of this compound and its subsequent use are logically connected steps in a multi-step synthetic sequence.

Conclusion

This compound is a key synthetic intermediate with well-defined properties and established synthetic protocols. The data and procedures presented in this guide are intended to facilitate its use in the discovery and development of new chemical entities. Further research to fully characterize this compound, including the acquisition of ¹³C NMR, FT-IR, and crystallographic data, would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxy-3-nitropyridine is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a pyridine ring substituted with fluoro, hydroxyl, and nitro groups, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[2] The presence of the fluorine atom can enhance metabolic stability and cell membrane permeability of derivative compounds, while the nitro group can be a precursor to an amino group, opening avenues for a wide range of further chemical modifications.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 5-Fluoro-2-hydroxypyridine. This electrophilic aromatic substitution reaction introduces a nitro group at the C3 position of the pyridine ring.

Experimental Protocol

A common experimental procedure for the synthesis of this compound is as follows:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol) is mixed with concentrated sulfuric acid (2.7 mL).[3]

-

Nitration: A pre-mixed solution of concentrated sulfuric acid (1 mL) and fuming nitric acid (1 mL) is added dropwise to the stirred reaction mixture, maintaining the low temperature.[3]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then heated to 85°C for 2 hours.[3]

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured into ice water.[3]

-

Isolation: The resulting precipitate is collected by filtration and dried to yield this compound as a yellow solid.[3]

This protocol has been reported to yield the desired product in approximately 43% yield.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 136888-20-5 | [3][4] |

| Molecular Formula | C₅H₃FN₂O₃ | [4] |

| Molecular Weight | 158.09 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point | 249.1 ± 40.0 °C (Predicted) | [3] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 6.43 ± 0.10 (Predicted) | [3] |

| Water Solubility | Slightly soluble | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | (300 MHz, DMSO-d₆) δ: 8.67 (s, 1H), 8.28 (s, 1H) | [3] |

| Mass Spectrometry | LRMS (m/z): 157 (M-H)⁻ | [3] |

Visualizing the Synthesis and its Logic

The synthesis of this compound is a straightforward yet crucial process for obtaining this valuable intermediate. The following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the broader context of drug development.

Applications and Future Directions

This compound serves as a critical starting material in the synthesis of a variety of bioactive molecules.[1] While specific signaling pathways for the title compound itself are not documented, its derivatives are of great interest in medicinal chemistry. The reduction of the nitro group to an amine, for example, provides a key functional handle for the introduction of diverse substituents, enabling the exploration of a wide chemical space for potential therapeutic agents.[2]

The presence of the fluorine atom is known to impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.[2] Nitropyridine derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5]

Future research efforts could focus on the synthesis of novel derivatives of this compound and their subsequent biological evaluation. A thorough investigation into the structure-activity relationships of these new compounds could lead to the identification of potent and selective drug candidates for various therapeutic areas. Furthermore, a more detailed spectroscopic characterization of this compound would be beneficial for the scientific community.

References

The Rising Potential of 5-Fluoro-2-hydroxy-3-nitropyridine Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the pharmaceutical sciences. Within this landscape, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity.[1] Among these, 5-Fluoro-2-hydroxy-3-nitropyridine stands out as a critical building block for the synthesis of a diverse array of potentially bioactive molecules.[1][2] This technical guide delves into the potential biological activities of derivatives of this compound, providing a comprehensive overview of their synthetic accessibility, potential therapeutic applications, and the methodologies employed in their evaluation. While direct biological data on a wide range of derivatives from this specific starting material is emerging, this guide leverages data from structurally related compounds to highlight the promising future of this chemical scaffold.

Synthetic Pathways from this compound

This compound is a versatile starting material for the synthesis of various derivatives. The presence of the nitro group, the fluorine atom, and the hydroxyl group (which exists in tautomeric equilibrium with the pyridone form) offers multiple reaction sites for chemical modification.

A common synthetic route for the parent compound involves the nitration of 5-fluoro-2-hydroxypyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.[3]

Key Derivatization Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using methods like catalytic hydrogenation (e.g., H₂ with Pd/C). This introduces a basic nitrogen functionality, which is a key step in the synthesis of many pharmaceutical agents and allows for further reactions such as acylation or alkylation.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the nitro group activates the pyridine ring for nucleophilic attack. The fluorine atom, particularly at the 2-position in related structures, is susceptible to substitution by various nucleophiles, enabling the introduction of diverse functional groups.[1]

-

O- and N-Alkylation: The 2-hydroxypyridine tautomer allows for O-alkylation, while the pyridone form can undergo N-alkylation. Selective N-alkylation can be achieved using specific catalyst and base-free methods.[1]

The following diagram illustrates a generalized workflow for the synthesis of derivatives from this compound.

Potential Biological Activities

While comprehensive biological data for a wide array of this compound derivatives are not yet available in the public domain, the known bioactivities of structurally similar nitropyridine and fluoropyridine compounds provide strong indications of their potential therapeutic applications.

Anticancer Activity

Nitropyridine and its derivatives have been investigated as potential anticancer agents.[1] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Illustrative Anticancer Activity of Substituted Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 0.57 | [4] |

| Pyrido[2,3-d]pyrimidine Derivative | HepG2 (Liver) | 1.13 | [4] |

| Dihydropyridine Carboxylic Acid | HCT-15 (Colon) | 7.94 | [5] |

| 5-Oxo-hexahydroquinoline | MES-SA/Dx5 (Uterine Sarcoma) | Reduction of Doxorubicin IC50 by 88.7% at 25 µM | [6] |

Note: The data in this table is for structurally related pyridine derivatives and serves to illustrate the potential activity of this compound derivatives.

Antimicrobial Activity

Fluorinated pyridine derivatives are known to exhibit antimicrobial properties. The evaluation of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Illustrative Antimicrobial Activity of Fluorinated Pyridine and Nitropyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Staphylococcus aureus | 0.25 |[7] | | N-hydroxy-pyridoxazinone | Enterococcus faecalis | 7.8 |[8] | | N-hydroxy-pyridoxazinone | Candida albicans | 62.5 |[8] | | Organotellurium derivative of 2-fluoro-5-nitroaniline | Klebsiella pneumoniae | Highly Active* |[9] |

Note: The data in this table is for structurally related compounds to indicate the potential antimicrobial activity. "Highly Active" was reported without a specific MIC value.

Enzyme Inhibition

The structural motifs present in this compound derivatives suggest their potential as enzyme inhibitors. For instance, nitropyridine derivatives have been explored as inhibitors of Janus kinase 2 (JAK2) and urease.[10] Furthermore, various pyridine derivatives have been investigated as inhibitors for kinases such as PIM-1 and CDK2.[4][11]

Table 3: Illustrative Enzyme Inhibitory Activity of Related Pyridine Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 Kinase | 11.4 | [4] |

| Pyrazolopyridine Derivative | CDK2 | % Inhibition at 10 µM | [11] |

| Nitropyridine Derivative | Janus Kinase 2 (JAK2) | 8.5 - 12.2 µM | [10] |

Note: The data in this table is for structurally related compounds and highlights the potential for enzyme inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activity of novel compounds.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 4 mg/mL solution) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

While the precise mechanisms of action for novel this compound derivatives are yet to be elucidated, related compounds are known to interact with key cellular signaling pathways implicated in cancer and microbial pathogenesis. For instance, many pyridine-based kinase inhibitors target pathways involved in cell proliferation and survival.

References

- 1. This compound | 136888-20-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 136888-20-5 [m.chemicalbook.com]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-Fluoro-2-hydroxy-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Fluoro-2-hydroxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to its structural features, including a fluorine atom and a nitro group, understanding its solubility in common solvents is crucial for its application in drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes the existing information, provides data for structurally related compounds for comparative analysis, and outlines detailed experimental protocols for determining its solubility.

Overview of this compound

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom influences its chemical reactivity and physicochemical properties, including its solubility. It is generally described as a light yellow to yellow solid and is known to be slightly soluble in water.[1][2] Its utility in drug formulations is attributed to its overall solubility characteristics, which are critical for bioavailability and efficacy.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common organic solvents remains a gap in the current scientific literature. However, to provide a useful reference for researchers, the following table includes the available qualitative information for the target compound and quantitative data for the structurally similar compound, 2-hydroxypyridine.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| This compound | Water | Not Specified | Slightly soluble | [1][2] |

| 2-Hydroxypyridine | Water | 20 | 450 g/L | [3] |

| Ethanol | Not Specified | Soluble | [3] | |

| Benzene | Not Specified | Slightly soluble | [3] | |

| Ether | Not Specified | Slightly soluble | [3] |

This table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, this section provides detailed, adaptable experimental protocols based on established methodologies.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO, etc.)

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the chosen analytical method (HPLC or UV-Vis). Analyze the diluted solution to determine the concentration of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of dissolved solutes.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for pyridine derivatives.

-

Mobile Phase: A mixture of acetonitrile and water or a suitable buffer system. The exact composition may need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution with a UV-Vis spectrophotometer.

-

Injection Volume: 10-20 µL.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered saturated solution (from the shake-flask experiment) into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Remember to account for the dilution factor to calculate the final solubility.

Quantification by UV-Vis Spectrophotometry

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.

Procedure:

-

Determination of λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at λmax.

-

Concentration Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample and subsequently the solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: HPLC Quantification Workflow for Solubility.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in common solvents is currently lacking, this guide provides the necessary framework for researchers to determine these crucial parameters. By employing the detailed experimental protocols outlined herein, scientists and drug development professionals can generate the specific solubility data required for their research and development activities, thereby facilitating the advancement of new pharmaceuticals and other valuable chemical entities. The provided data on a structurally related compound offers a preliminary point of comparison. Future work should focus on systematically determining and publishing the solubility of this important building block in a wide array of pharmaceutically and industrially relevant solvents.

References

Spectroscopic and Synthetic Profile of 5-Fluoro-2-hydroxy-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Fluoro-2-hydroxy-3-nitropyridine, a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] The document details available and predicted spectroscopic data (NMR, IR, MS), outlines standardized experimental protocols for data acquisition, and illustrates its central role in synthetic pathways.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | DMSO-d₆ | 300 | 8.67 | s | [2] |

| ¹H | DMSO-d₆ | 300 | 8.28 | s | [2] |

| ¹³C | - | - | Predicted values below | - | - |

| ~160-155 | d (C-F) | ||||

| ~145-140 | s (C-NO₂) | ||||

| ~140-135 | d (C-F) | ||||

| ~130-125 | s (C-OH) | ||||

| ~120-115 | d (CH) |

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z | Ion Type | Reference |

| LRMS | Negative | 157 | [M-H]⁻ | [2] |

| HRMS (Predicted) | Positive ESI | 159.0177 | [M+H]⁺ | |

| HRMS (Predicted) | Negative ESI | 157.0028 | [M-H]⁻ | [3] |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | O-H Stretch | Hydroxyl |

| 3100-3000 | C-H Stretch | Aromatic |

| 1650-1630 | C=C Stretch | Aromatic Ring |

| 1550-1530 | N-O Asymmetric Stretch | Nitro |

| 1350-1330 | N-O Symmetric Stretch | Nitro |

| 1250-1200 | C-O Stretch | Hydroxyl |

| 1200-1150 | C-F Stretch | Fluoro |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectrometer is typically operated at a field strength of 300 MHz or higher for ¹H NMR.

-

Before data acquisition, the magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound powder onto the crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

If necessary, add a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For ESI, typical source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow appropriate for the solvent and flow rate.

-

Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.

-

Synthetic Workflow and Applications

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex, biologically active molecules.[1] Its functional groups offer multiple reaction sites for further chemical transformations.

Caption: Synthetic utility of this compound.

The diagram above illustrates the synthesis of this compound from 5-Fluoro-2-hydroxypyridine via nitration. The resulting intermediate can undergo various transformations, such as reduction of the nitro group to an amine, alkylation of the hydroxyl or pyridinone nitrogen, or halogenation of the hydroxyl group. These subsequent products serve as precursors for the synthesis of a range of pharmaceuticals and agrochemicals.[1]

References

tautomeric forms of 2-hydroxy-3-nitropyridine compounds

An In-depth Technical Guide to the Tautomeric Forms of 2-Hydroxy-3-Nitropyridine Compounds

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-hydroxy-3-nitropyridine and its analogs. The tautomerism between the hydroxy (enol) form, 2-hydroxy-3-nitropyridine, and the pyridone (keto) form, 3-nitro-2(1H)-pyridone, is a critical aspect influencing the compound's chemical reactivity, biological activity, and spectroscopic properties. This document details the structural and environmental factors governing this equilibrium, presents quantitative data, outlines key experimental and computational methodologies for its study, and serves as a resource for researchers, chemists, and drug development professionals.

The Tautomeric Equilibrium: Enol vs. Keto Forms

2-Hydroxypyridine and its derivatives can exist in two primary tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic but resonance-stabilized pyridone (keto) form.[1][2] The equilibrium involves an intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom.[3] For the specific case of 2-hydroxy-3-nitropyridine, the equilibrium is between 2-hydroxy-3-nitropyridine (enol) and 3-nitro-2(1H)-pyridone (keto).

The preference for one tautomer over the other is delicately balanced and is significantly influenced by several factors, including the electronic effects of substituents, the polarity of the solvent, and the physical state (gas, solution, or solid).[1][4]

Caption: Logical diagram of the tautomeric equilibrium and influencing factors.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT = [keto]/[enol]) or the difference in Gibbs free energy (ΔG°) between the two forms. While specific data for 2-hydroxy-3-nitropyridine is sparse, extensive studies on the parent 2-hydroxypyridine and the closely related 2-hydroxy-5-nitropyridine provide valuable insights. The electron-withdrawing nitro group is generally expected to favor the keto tautomer.

Table 1: Tautomeric Equilibrium Data for 2-Hydroxypyridine (2-HPY) / 2-Pyridone (2-PY) System

| Medium/Solvent | KT ([2-PY]/[2-HPY]) | ΔE or ΔG° (kJ/mol) | Favored Tautomer | Reference |

| Gas Phase | ~0.25 - 0.4 | +3.23 (in favor of 2-HPY) | 2-Hydroxypyridine (Enol) | [3] |

| Cyclohexane | 1.7 | -1.34 | 2-Pyridone (Keto) | [4] |

| Chloroform | 6.0 | -4.43 | 2-Pyridone (Keto) | [4] |

| Water | 900 | -16.8 | 2-Pyridone (Keto) | [3] |

Table 2: Computational Energy Data for Nitro-Substituted 2-Hydroxypyridine

| Compound | Method | ΔE (kcal/mol) (Eenol - Eketo) | Favored Tautomer | Reference |

| 2-Hydroxy-5-nitropyridine | DFT (B3LYP) | +0.857 to +1.345 | 5-Nitro-2-pyridone (Keto) | [5] |

Note: A positive ΔE indicates the keto form is more stable.

The data clearly shows that while the enol form is slightly favored in the gas phase for the unsubstituted compound, the keto form predominates in solution, and this preference increases dramatically with solvent polarity.[3][4] Computational studies on 2-hydroxy-5-nitropyridine suggest that the presence of a nitro group further stabilizes the keto tautomer even in the gas phase.[5]

Experimental and Computational Protocols

The characterization of tautomeric forms relies on a combination of synthesis, spectroscopic analysis, and computational modeling.

Caption: Experimental workflow for tautomer identification and analysis.

Synthesis Protocol: 2-Hydroxy-3-nitropyridine

This protocol is adapted from established nitration methods for 2-hydroxypyridine.[6]

-

Dissolution: Dissolve 2-hydroxypyridine in a suitable solvent like pyridine in a reaction flask.

-

Cooling: Place the reaction flask in an ice bath to cool the solution.

-

Nitration: Slowly add nitric acid (e.g., 60-75% mass percent) dropwise to the cooled solution while stirring.

-

Reaction: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

-

Work-up: Concentrate the reaction mixture. Add an alkaline solution to neutralize the mixture.

-

Purification: The crude product, 2-hydroxy-3-nitropyridine, can be purified by standard methods such as recrystallization or column chromatography to yield the final product.

Spectroscopic Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between tautomers in solution.

-

Protocol:

-

Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

-

Analysis:

-

¹H NMR: The enol form shows an O-H proton signal, while the keto form shows an N-H proton signal, typically at a different chemical shift. Aromatic protons will also have distinct shifts and coupling constants (JHH) in each tautomer.[5]

-

¹³C NMR: The C2 carbon is key. In the enol form (C-OH), it resonates at a chemical shift typical for an aromatic carbon bonded to oxygen. In the keto form (C=O), it shifts significantly downfield, characteristic of a carbonyl carbon.

-

¹⁵N NMR: The chemical shift of the ring nitrogen is highly sensitive to its hybridization and bonding environment, providing clear evidence for the N-H (keto) vs. N (enol) state.

-

-

B. Vibrational Spectroscopy (Infrared and Raman)

These techniques identify functional groups characteristic of each tautomer, particularly in the solid state.[5]

-

Protocol:

-

For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

-

Acquire IR and Raman spectra over a range of approximately 4000–400 cm⁻¹.

-

Analysis:

-

Keto Form: Look for a strong absorption band between 1640–1680 cm⁻¹, corresponding to the C=O stretching vibration. A broad N-H stretching band may also be visible around 3000–3400 cm⁻¹.

-

Enol Form: Look for a broad O-H stretching band around 3200–3600 cm⁻¹ and the absence of a strong C=O stretch. Aromatic C=C and C=N stretching vibrations will appear in the 1400–1600 cm⁻¹ region.

-

-

Computational Chemistry Protocol

Computational modeling predicts the relative stability and spectroscopic properties of the tautomers.

-

Protocol:

-

Structure Building: Build the 3D structures of both the 2-hydroxy-3-nitropyridine (enol) and 3-nitro-2(1H)-pyridone (keto) tautomers.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization and frequency calculations using Density Functional Theory (DFT). Common functional/basis set combinations include B3LYP/6-311++G(d,p) or ωB97XD/6-311++G(d,p).[5]

-

Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

-

-

Energy Calculation: Compare the zero-point corrected electronic energies of the two optimized tautomers to determine their relative stability (ΔE).

-

Solvent Effects: To model solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[5]

-

Spectra Prediction: Use the calculation results to predict NMR chemical shifts (using the GIAO method) and vibrational frequencies to compare with experimental data.[5]

-

Conclusion

The tautomerism of 2-hydroxy-3-nitropyridine is a complex equilibrium governed by a subtle interplay of electronic and environmental factors. While the parent 2-hydroxypyridine favors the enol form in the gas phase, the presence of an electron-withdrawing nitro group and the use of polar solvents strongly shift the equilibrium towards the more stable keto (3-nitro-2(1H)-pyridone) form. A combined approach using advanced spectroscopic techniques like NMR and IR, supported by robust DFT calculations, is essential for the definitive characterization and quantification of this tautomeric system. This understanding is crucial for predicting the compound's properties and for its rational application in medicinal chemistry and materials science.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

A Theoretical and Computational Guide to 5-Fluoro-2-hydroxy-3-nitropyridine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-hydroxy-3-nitropyridine is a key heterocyclic compound with significant potential in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an electron-withdrawing nitro group, a halogen, and a hydroxyl group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the molecular properties of this compound. Due to a lack of specific computational studies on this molecule in the current literature, this paper presents data and methodologies from closely related pyridine derivatives to serve as a valuable reference for future research. The guide covers fundamental aspects such as molecular structure, vibrational analysis, electronic properties, and potential intermolecular interactions, laying the groundwork for in-silico drug design and development.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, this compound, is a valuable building block in the synthesis of novel pharmaceuticals, particularly in the development of antibacterial and anticancer agents.[1][2] Computational chemistry offers powerful tools to predict the physicochemical properties and biological activity of such molecules, thereby accelerating the drug discovery process. This guide outlines the standard computational workflows and provides comparative data from analogous molecules to facilitate a deeper understanding of this compound.

Molecular Structure and Synthesis

The molecular structure of this compound is depicted below. It is important to note the potential for tautomerism between the hydroxy-pyridine and pyridone forms, a common feature in 2-hydroxypyridines that can be investigated computationally.[3][4]

Caption: Molecular structure of this compound.

The synthesis of this compound typically involves the nitration of 5-Fluoro-2-hydroxypyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.[5]

Computational Methodology

A standard workflow for the theoretical investigation of a pyridine derivative is outlined below. This process is applicable to this compound and is based on methodologies reported for similar compounds.

Caption: A typical workflow for computational studies of pyridine derivatives.

Density Functional Theory (DFT) Calculations

DFT is a popular quantum mechanical method for investigating the electronic structure of molecules.[3] The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used for geometry optimization and vibrational frequency calculations of pyridine derivatives.

Experimental Protocols

-

Synthesis: As described in the literature, 2-hydroxy-5-fluoropyridine is mixed with concentrated sulfuric acid, cooled, and then a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise. The reaction mixture is heated, and the product is precipitated by pouring it into ice water.[5]

-

Spectroscopic Analysis:

-

FT-IR and FT-Raman: These techniques are used to identify the vibrational modes of the molecule.[4][6]

-

NMR: 1H and 13C NMR spectroscopy are crucial for determining the chemical environment of the hydrogen and carbon atoms, respectively.[3][7]

-

UV-Vis: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Vibrational Analysis

| Assignment | Calculated Frequency (cm-1) for 2-hydroxy-5-methyl-3-nitropyridine |

| O-H stretch | ~3400 |

| C-H stretch | ~3100 |

| C=O stretch (pyridone form) | ~1650 |

| NO2 asymmetric stretch | ~1550 |

| NO2 symmetric stretch | ~1350 |

| C-F stretch | (Not applicable) |

Data adapted from computational studies on analogous compounds.[8]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[9][10] For pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO can be influenced by electron-withdrawing substituents like the nitro group.[11][12]

| Parameter | Value for 2-chloro-5-nitropyridine (eV) | Value for 3-bromo-2-hydroxypyridine (eV) |

| EHOMO | - | -6.880 |

| ELUMO | - | -1.475 |

| Energy Gap (ΔE) | - | 5.405 |

Data from computational studies on analogous compounds.[12][13]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[11] For this compound, the region around the nitro and hydroxyl groups is expected to be electronegative (red/yellow), while the hydrogen atoms will be electropositive (blue).

Potential for Drug Development

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[3] For a molecule like this compound, NBO analysis can quantify the stability arising from hyperconjugative interactions, such as those between the lone pairs of oxygen and fluorine atoms and the antibonding orbitals of the pyridine ring.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein.[14][15] Given that substituted pyridines are known to target various biological pathways, molecular docking studies of this compound with relevant protein targets could reveal its potential as a therapeutic agent.[1][16]

Caption: Conceptual workflow for a molecular docking study.

Conclusion and Future Directions

While there is a notable absence of direct computational studies on this compound, the methodologies and comparative data from analogous compounds presented in this guide offer a solid foundation for future research. The unique electronic properties conferred by the fluoro, hydroxyl, and nitro substituents make this molecule a prime candidate for in-depth theoretical investigation. Future work should focus on performing DFT calculations to obtain precise data on its geometry, vibrational frequencies, and electronic properties. Furthermore, molecular docking studies against various therapeutic targets could uncover novel biological activities, paving the way for its application in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 136888-20-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. This compound CAS#: 136888-20-5 [m.chemicalbook.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. This compound(136888-20-5) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

role of fluorine in the bioactivity of nitropyridines

An In-depth Technical Guide: The Role of Fluorine in the Bioactivity of Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. When applied to the nitropyridine core, a privileged structure in drug discovery, fluorine imparts a range of beneficial modifications to a compound's physicochemical properties and pharmacokinetic profile. This guide explores the multifaceted role of fluorine in modulating the bioactivity of nitropyridine derivatives. By examining its effects on lipophilicity, acidity, and metabolic stability, we provide a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. Understanding these principles is critical for the rational design of next-generation therapeutics leveraging the unique synergy between fluorine and the nitropyridine scaffold.

The Fluorine Advantage: Modulating Core Physicochemical Properties

The introduction of fluorine into a nitropyridine molecule fundamentally alters its electronic and steric characteristics, which in turn influences its biological behavior. The high electronegativity and small van der Waals radius of fluorine are key to these transformations.[1][2]

-

Acidity (pKa): Fluorine's potent electron-withdrawing inductive effect significantly reduces the basicity of the pyridine nitrogen. This lowering of the pKa can be substantial, altering a compound's ionization state at physiological pH.[3] This modification affects solubility, membrane permeability, and the nature of interactions with biological targets. For instance, replacing a methyl group with a trifluoromethyl group on a 2-substituted pyridine can decrease the pKa by over 2.5 units.[4]

-

Lipophilicity (logD/logP): The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity by masking polar C-H bonds and increasing the molecule's hydrophobic surface area, highly fluorinated groups can also increase the overall molecular polarity, which may decrease lipophilicity.[4][5] This nuanced effect allows for the fine-tuning of a compound's ability to cross cellular membranes and engage with hydrophobic pockets in target proteins.[4][6]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[3][7] By strategically placing fluorine atoms at metabolically labile positions on the nitropyridine ring or its substituents, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and potentially reduced dosing frequency.[3][8][9]

-

Binding Affinity: Fluorine can enhance binding affinity through several mechanisms. It can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, displace water molecules from binding sites for an entropic advantage, and induce conformational changes that lock the molecule into a more bioactive orientation.[1][3]

Quantitative Data on Physicochemical and Biological Effects

The following tables summarize quantitative data illustrating the impact of fluorination. Nitropyridines often serve as key intermediates for more complex bioactive molecules, such as kinase inhibitors. While direct comparative data between a fluorinated nitropyridine and its non-fluorinated parent is not always available in a single study, the data presented for related pyridine structures clearly demonstrates the powerful effects of fluorination.

Table 1: Effect of Fluorination on Physicochemical Properties of 2-Substituted Pyridines

This table presents data on how different fluorine substitution patterns on a thioalkyl group at the 2-position of a pyridine ring affect the acid dissociation constant (pKa) and the distribution coefficient (logD at pH 7.4). A lower pKa indicates reduced basicity, while a higher logD indicates increased lipophilicity.

| Compound ID | R Group at 2-Position | Degree of Fluorination | pKa | logD (pH 7.4) |

| 1 | -S-CH₃ | Non-fluorinated | 3.69 | 1.69 |

| 2 | -S-CH₂F | Monofluorinated | 2.43 | - |

| 3 | -S-CF₃ | Trifluorinated | 0.97 | 2.13 |

| 4 | -S-CH₂CH₃ | Non-fluorinated | 3.68 | - |

| 5 | -S-CH₂CHF₂ | Difluorinated (terminal) | 2.43 | - |

| 6 | -S-CF₂CH₃ | Difluorinated (internal) | 2.05 | - |

| Data synthesized from reference[4]. |

Table 2: Comparative Bioactivity of Pyridine-Based Kinase Inhibitors

This table shows the inhibitory concentrations (IC₅₀) of various nitropyridine-derived and fluorinated pyridine-derived compounds against different biological targets. Lower IC₅₀ values indicate higher potency.

| Compound Class | Specific Target | Bioactivity (IC₅₀) | Key Structural Features | Reference |

| Nitropyridine Derivative | Jack Bean Urease | 2.0-2.3 µM | 2-chloro-3-nitropyridine core | [10] |

| Nitropyridine Derivative | Chymotrypsin | 8.67 µM | 5-nitropyridin-2-yl derivative | [10] |

| Nitropyridine Derivative | Anticancer (MCF-7) | 6.41 µM | 2-amino-5-nitropyridine core | [10] |

| Fluorinated Pyrimidine | Aurora Kinase A | 9.3 nM | 5-fluoro-pyrimidine core | [11] |

| Fluorinated Pyrimidine | Aurora Kinase B | 2.8 nM | 5-fluoro-pyrimidine core | [11] |

| Fluorinated Imidazo[4,5-b]pyridine | FLT3 Kinase | 6.2 nM (K_d) | 6-chloro-imidazo[4,5-b]pyridine | [12] |

| Fluorinated Pyrazolo[1,5-a]pyrimidine | CSNK2 Kinase | 10 nM | Ortho-fluoro on aniline substituent | [9] |

Synthesis and Experimental Protocols

Synthesis of Fluorinated Nitropyridines

A common and effective method for synthesizing fluorinated nitropyridines is through the nucleophilic aromatic substitution (S_NAr) reaction on an activated precursor. Pyridine N-oxides are particularly useful substrates as the N-oxide group activates the pyridine ring for substitution.

General Protocol: Synthesis of 3-Fluoro-4-aminopyridine [13]

-

Fluorination of Precursor: 3-bromo-4-nitropyridine N-oxide is dissolved in a suitable aprotic polar solvent such as DMSO.

-

A fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to the solution.

-

The reaction is stirred at room temperature for a short duration (e.g., 5-15 minutes), yielding 3-fluoro-4-nitropyridine N-oxide.

-

Reduction: The intermediate product is then dissolved in a solvent like methanol or ethanol.

-

A palladium on carbon (Pd/C) catalyst is added.

-

The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere (1 atm) until the reduction of the nitro group and N-oxide is complete, yielding the final product, 3-fluoro-4-aminopyridine.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific protein kinase, such as Aurora kinase.

-

Materials: Test compounds (dissolved in DMSO), recombinant human kinase, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™, Promega).

-

Preparation: Serially dilute the test compounds in DMSO and then in the kinase reaction buffer to achieve final assay concentrations.

-

Kinase Reaction:

-

Add 5 µL of the diluted test compound solution to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and its specific peptide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase/luciferin system that generates a luminescent signal proportional to the ADP concentration.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for 5-Fluoro-2-hydroxy-3-nitropyridine (CAS No. 136888-20-5), a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data from suppliers and structurally similar compounds to provide a robust framework for its safe utilization in a laboratory setting.

Compound Identification and Properties

This compound is a solid, typically appearing as a light yellow to yellow powder.[1] Its molecular structure, incorporating a fluorine atom and a nitro group on a pyridine ring, makes it a valuable building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 136888-20-5 | [2][3][4][5] |

| Molecular Formula | C5H3FN2O3 | [3][4][5] |

| Molecular Weight | 158.09 g/mol | [3][4][5] |

| Appearance | Light yellow to yellow solid/powder | [1] |

| Boiling Point | 314.614 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 144.074 °C (Predicted) | [2] |

| Density | 1.627 g/cm³ (Predicted) | [2] |

| Water Solubility | Slightly soluble in water | [2] |

| Storage Temperature | Room temperature, in an inert atmosphere |

Hazard Identification and GHS Classification

Potential GHS Hazard Classifications (based on analogous compounds):

| Hazard Class | Hazard Category | GHS Code |

| Skin Corrosion/Irritation | Category 2 | H315 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335 |

Signal Word: Warning [1][6][7]

Potential Hazard Statements (based on analogous compounds):

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P264: Wash hands and exposed skin thoroughly after handling.[8]

-